molecular formula C8H22ClNO B1357171 Tetraethylammonium chloride hydrate CAS No. 68696-18-4

Tetraethylammonium chloride hydrate

Cat. No. B1357171
M. Wt: 183.72 g/mol
InChI Key: CALLTGJPWMIDPC-UHFFFAOYSA-M
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Patent
US06369086B1

Procedure details

6-Bromo-oxindole (0.40 g, 1.88 mmol), 2-tributyltinfuran (0.71 mL, 2.26 mmol), and tetraethylammonium chloride hydrate (0.31 g, 1.88 mmol) were combined and dissolved in acetonitrile (15 mL). The palladium catalyst, bistriphenylphosphinedichloropalladium (II) (0.66 g, 0.09 mmol) was added and the reaction was warmed to 85° C. under nitrogen for 20 hours. The reaction was cooled to room temperature and diluted with water (15 mL) before passing the mixture through celite. The pad of celite was washed with EtOAc and the filtrates were combined and separated. The aqueous layer was washed with EtOAc (2×20 mL each). The combined organic phases were washed with brine and dried over sodium sulfate. The volatiles ere removed in vacuo. The resulting residue was triturated with diethyl ether and the solid was collected by filtration (0.13 g, 34%). 1H NMR 300 MHz (DMSO-d6) δ10.5 (s, 1H); 7.75 (s, 1H); 7.30 (m, 2H); 7.11 (s, 1H); 6.91 (m, 1H); 6.60 (m, 1H); 3.52 (s, 2H).
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0.31 g
Type
catalyst
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0.66 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[O:11])[NH:8]2)=[CH:4][CH:3]=1.[OH2:12]>O.[Cl-].C([N+](CC)(CC)CC)C.C(#N)C.[Pd].Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[O:12]1[CH:4]=[CH:3][CH:2]=[C:10]1[C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[O:11])[NH:8]2)=[CH:4][CH:3]=1 |f:2.3.4,^1:30,49|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
BrC1=CC=C2CC(NC2=C1)=O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.31 g
Type
catalyst
Smiles
O.[Cl-].C(C)[N+](CC)(CC)CC
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
0.66 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
WASH
Type
WASH
Details
The pad of celite was washed with EtOAc
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The aqueous layer was washed with EtOAc (2×20 mL each)
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The volatiles ere removed in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration (0.13 g, 34%)

Outcomes

Product
Name
Type
Smiles
O1C(=CC=C1)C1=CC=C2CC(NC2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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